3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one
CAS No.:
Cat. No.: VC16008674
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O |
|---|---|
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 3-methyl-1,3a,5,6,7,7a-hexahydroindazol-4-one |
| Standard InChI | InChI=1S/C8H12N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h6,8,10H,2-4H2,1H3 |
| Standard InChI Key | UPFRCUZJJKUIGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NNC2C1C(=O)CCC2 |
Introduction
Chemical Identity and Nomenclature
Structural Features
3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one (CAS: 63446-38-8) belongs to the tetrahydroindazole family, featuring a bicyclic system comprising a pyrazole ring fused to a partially hydrogenated cyclohexanone moiety. The molecular formula is C₈H₁₀N₂O, with an average molecular mass of 150.181 g/mol and a monoisotopic mass of 150.079313 g/mol . The IUPAC name reflects the numbering of the pyrazole ring (positions 1–2) and the cyclohexanone system (positions 3a–7a), with a methyl substituent at position 3 and a ketone group at position 4 .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O |
| Average Mass | 150.181 g/mol |
| Monoisotopic Mass | 150.079313 g/mol |
| ChemSpider ID | 571522 |
| Canonical SMILES | O=C1C2C(C)NN=C2CCC1 |
Synthetic Methodologies
Cyclocondensation Strategies
The synthesis of tetrahydroindazole derivatives typically involves cyclocondensation reactions between cyclohexanone precursors and hydrazine derivatives. For example, 1,3-diketones react with hydrazine hydrate in methanol under acidic conditions to form the pyrazole ring . A representative procedure involves:
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Treating 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one) with hydrazine hydrate in methanol under reflux .
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Acidifying the mixture with HCl to precipitate the product, followed by purification via recrystallization .
This method yields analogs such as 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl) ethan-1-one (Compound 5A), which shares structural similarities with the target compound .
Substituent Modifications
Variations in substituents are achieved by altering the aldehyde or ketone precursors. For instance, bromo- or methoxy-substituted indole aldehydes produce derivatives like 1,1'-(2-(5-bromo-1H-indol-3-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one) (Compound 4B) . These modifications highlight the adaptability of the synthetic route to introduce functional groups that enhance bioactivity or physicochemical stability.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectra of tetrahydroindazole derivatives exhibit distinct absorption bands:
Nuclear Magnetic Resonance (NMR)
¹H NMR data for Compound 5A (a structural analog) reveals:
¹³C NMR signals confirm the ketone functionality (δ 202.23 ppm) and quaternary carbons in the bicyclic system .
Computational and Biological Insights
Molecular Docking Studies
Docking simulations of related compounds (e.g., 5F) into DNA gyrase (PDB: 1KZN) reveal binding energies of -7.0 kcal/mol, driven by hydrogen bonds with residues like GLU-50 (2.99 Å) and ARG-76 (2.80 Å) . These interactions suggest potential antimicrobial applications by inhibiting bacterial DNA replication.
Structure-Activity Relationships (SAR)
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Methyl Substituents: Enhance metabolic stability by shielding the pyrazole ring from oxidative degradation .
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Hydroxyl Groups: Improve solubility but may reduce membrane permeability in hydrophobic environments .
Industrial and Pharmacological Applications
Drug Discovery
Tetrahydroindazoles are explored as kinase inhibitors and antimicrobial agents. For example, Compound 5F exhibits moderate activity against Escherichia coli (MIC: 16 µg/mL) .
Material Science
The rigid bicyclic framework serves as a building block for liquid crystals and organic semiconductors, leveraging its planar conformation and electron-deficient pyrazole ring.
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